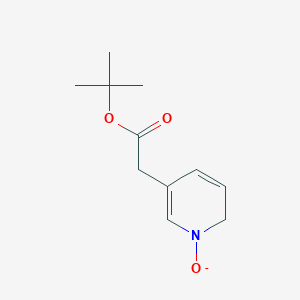
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate is a hybrid polymer that combines the properties of silane coupling agents, polyethylene oxide, and urethane bonds. This compound is known for its versatility and has been extensively studied for its applications in various fields, including biomedical engineering, coatings, and adhesives.
Méthodes De Préparation
The synthesis of 2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate typically involves a two-step process. The first step is the reaction between an NCO-functionalized polyethylene oxide and an amino alkoxysilane. This is followed by a hydrolysis and condensation reaction to form the final product. Industrial production methods often involve the use of organotin catalysts to facilitate the urethane formation reaction .
Analyse Des Réactions Chimiques
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the urethane and silane groups, using reagents such as alkyl halides and silanes.
Common reagents used in these reactions include organotin catalysts, alkyl halides, and silanes. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of hybrid materials and as a coupling agent in various chemical reactions.
Biology: The compound is employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate involves the interaction of its silane, polyethylene oxide, and urethane components. The silane group can hydrolyze and condense on the surface of inorganic fillers, polymers, or metals, providing strong adhesion. The polyethylene oxide chain imparts hydrophilicity, while the urethane bond contributes to the material’s elasticity and strength. The molecular targets and pathways involved in its action include the formation of hydrogen bonds and covalent bonds with various substrates .
Comparaison Avec Des Composés Similaires
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate is unique due to its combination of silane, polyethylene oxide, and urethane components. Similar compounds include:
N-(Triethoxysilylpropyl)-O-polyethylene glycol urethane: Similar in structure but with different molecular weights and properties.
N-(Triethoxysilylpropyl)-O-polypropylene oxide urethane: Contains polypropylene oxide instead of polyethylene oxide, resulting in different hydrophilic and mechanical properties.
These compounds share some similarities but differ in their specific applications and properties, making this compound a versatile and unique material in its own right.
Propriétés
Numéro CAS |
37251-86-8 |
|---|---|
Formule moléculaire |
C10H22NO4SiO(CH2CH2O)4-6H |
Poids moléculaire |
0 |
Synonymes |
N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE; TriethoxysilylpropylOpolyethyleneOxideUrethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4h-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-methylethyl)-,cis-](/img/structure/B1166837.png)

